molecular formula C17H14N2O3S B2453257 Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate CAS No. 1207006-38-9

Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate

Cat. No.: B2453257
CAS No.: 1207006-38-9
M. Wt: 326.37
InChI Key: GNSVIOJAEDMNCV-UHFFFAOYSA-N
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Description

Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate is a complex organic compound that features a furan ring, a pyridazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound. The furan ring can be introduced via a cyclization reaction involving a suitable precursor. The final step often involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Dihydropyridazines

    Substitution: Various substituted benzoates

Scientific Research Applications

Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules.

    Furan Derivatives: Compounds containing the furan ring, such as furanones and furfurals.

    Benzoate Esters: Various methyl benzoate derivatives.

Uniqueness

Methyl 4-(((6-(furan-2-yl)pyridazin-3-yl)thio)methyl)benzoate is unique due to its combination of three distinct functional groups: the furan ring, the pyridazine ring, and the benzoate ester.

Properties

IUPAC Name

methyl 4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-21-17(20)13-6-4-12(5-7-13)11-23-16-9-8-14(18-19-16)15-3-2-10-22-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVIOJAEDMNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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